![molecular formula C14H17N3O3S B2962163 N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide CAS No. 469876-34-4](/img/structure/B2962163.png)

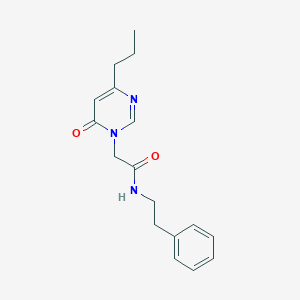

N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

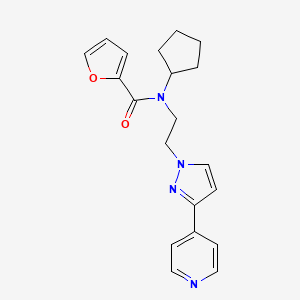

The compound “N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide” is a complex organic molecule. It contains a methoxyphenyl group, a thiazolidine ring, and an acetamide group. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached. The thiazolidine ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidine ring and the phenyl ring would likely contribute to the overall rigidity of the molecule. The oxygen atom in the methoxy group and the nitrogen atoms in the thiazolidine ring and the acetamide group would likely be sites of high electron density, making these areas potentially reactive .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The methoxy group could potentially undergo demethylation under acidic conditions. The thiazolidine ring could potentially be opened under acidic or basic conditions. The acetamide group could potentially undergo hydrolysis to form an acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the polar methoxy, thiazolidine, and acetamide groups could potentially make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces between its molecules .科学的研究の応用

Anti-inflammatory Activity

Thiazolidinone derivatives, similar to the compound , have been synthesized and evaluated for their anti-inflammatory activity. Some derivatives have shown significant anti-inflammatory effects, suggesting potential applications in developing new anti-inflammatory agents (Koppireddi et al., 2013).

Antimicrobial Activity

Novel thiazolidinone compounds, including those linked with thienopyrimidine, have been prepared and exhibited notable antimicrobial potency against various bacterial and fungal strains, indicating the utility of these derivatives in antimicrobial drug development (Kerru et al., 2019).

Antioxidant Properties

A series of thiazolidinone acetamides have been synthesized and evaluated for their antioxidant activity. Some compounds demonstrated good antioxidant properties in different assays, suggesting their potential in oxidative stress-related therapeutic applications (Koppireddi et al., 2013).

Anticancer Activity

Thiazolidinone derivatives have been investigated for their anticancer activity against various cancer cell lines. Certain compounds showed appreciable cancer cell growth inhibition, indicating the potential of thiazolidinone derivatives in cancer research and treatment strategies (Al-Sanea et al., 2020).

Xanthine Oxidase Inhibition

Novel thiazolidinone analogs tagged with benzophenone have been synthesized and evaluated for their xanthine oxidase inhibition and antioxidant properties. Some compounds demonstrated potent XO inhibition, suggesting their potential in managing conditions like gout or hyperuricemia (Ranganatha et al., 2014).

作用機序

Without specific information on this compound, it’s difficult to predict its mechanism of action. If it’s a biologically active compound, its mechanism of action would depend on its interactions with biological molecules. The presence of the methoxyphenyl group, the thiazolidine ring, and the acetamide group could potentially allow it to interact with a variety of biological targets .

特性

IUPAC Name |

N-(3-methoxyphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-15-14-17(2)13(19)11(21-14)8-12(18)16-9-5-4-6-10(7-9)20-3/h4-7,11H,8H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKJBPQQSOXFEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC(=CC=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate](/img/structure/B2962081.png)

![2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-allyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962087.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2962092.png)

![4-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2962094.png)

![3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2962096.png)

![6-chloro-N-{2-[(6-chloropyridin-3-yl)formamido]-4-methylpentyl}-N-ethylpyridine-3-carboxamide](/img/structure/B2962102.png)

![3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2962103.png)